molecular formula C12H18 B13944973 4-Ethyl-2-methyl-1-(propan-2-yl)benzene CAS No. 71745-53-4

4-Ethyl-2-methyl-1-(propan-2-yl)benzene

Cat. No.: B13944973
CAS No.: 71745-53-4
M. Wt: 162.27 g/mol
InChI Key: VBCQDMIBFLXMMZ-UHFFFAOYSA-N
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Description

4-Ethyl-2-methyl-1-(propan-2-yl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is a derivative of benzene, characterized by the presence of ethyl, methyl, and isopropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methyl-1-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often start with the alkylation of benzene followed by further functional group modifications to introduce the ethyl, methyl, and isopropyl groups. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methyl-1-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-2-methyl-1-(propan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-1-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can undergo substitution reactions, where electrophiles replace hydrogen atoms on the ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-methyl-1-(propan-2-yl)benzene is unique due to its specific arrangement of ethyl, methyl, and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

71745-53-4

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

4-ethyl-2-methyl-1-propan-2-ylbenzene

InChI

InChI=1S/C12H18/c1-5-11-6-7-12(9(2)3)10(4)8-11/h6-9H,5H2,1-4H3

InChI Key

VBCQDMIBFLXMMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(C)C)C

Origin of Product

United States

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